molecular formula C11H14BrNO2S B5436137 4-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide

4-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide

Cat. No. B5436137
M. Wt: 304.21 g/mol
InChI Key: CWAZGXAXAAZIOQ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses, such as whether it’s used in any industrial processes, pharmaceuticals, or research .


Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its atomic arrangement and any functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It can include its reactivity with other substances, the conditions needed for reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and chemical stability .

Mechanism of Action

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Safety and Hazards

This involves understanding the safety precautions needed when handling the compound, its toxicity levels, and any risks it poses to health or the environment .

Future Directions

This could involve potential future uses of the compound, areas of research it could be applied to, or ways its synthesis could be improved .

properties

IUPAC Name

4-bromo-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c1-7(9-3-2-4-15-9)13-11(14)10-5-8(12)6-16-10/h5-7,9H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAZGXAXAAZIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199957
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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